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Compound of Interest

Compound Name: Acetic acid, (4-octylphenoxy)-
CAS No.: 15234-85-2
Cat. No.: B098288
Get Quote
. J

Physicochemical Profile & Pharmacological
Applications
Introduction: The Lipid-Mimetic Scaffold

(4-Octylphenoxy)acetic acid is a lipophilic carboxylic acid derivative structurally characterized
by a polar head group (acetic acid) linked to a hydrophobic tail (octylphenyl) via an ether bond.
This amphiphilic structure mimics the sn-2 acyl chain and phosphate headgroup of
glycerophospholipids, the natural substrates of Phospholipase A2 (PLA2) enzymes.

In drug development, this molecule serves as a critical pharmacophore for designing inhibitors
of Group IVA cytosolic PLA2 (cPLA2a), an enzyme central to the arachidonic acid cascade and
inflammation.[1] It also functions as a probe for studying interfacial enzyme kinetics due to its
ability to partition into lipid bilayers.

Physicochemical Characterization

The molecule’s high lipophilicity (LogP > 5) dictates its behavior in biological assays,
necessitating specific solubilization protocols (e.g., DMSO/surfactant systems) to prevent

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b098288#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/25152071/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

aggregation.
Property Value Technical Note
CAS Number 15234-85-2 Unique identifier.[2][3]
Molecular Formula C16H2403 Amphiphilic ether acid.
) Low MW fragment, ideal for
Molecular Weight 264.36 g/mol o
lead optimization.
lonized at physiological pH
) (7.4), facilitating electrostatic
pKa (Predicted) ~3.22 ) . . .
interaction with enzyme active
sites (e.g., Arg/Lys residues).
Highly lipophilic; requires
LogP (Predicted) 55-5.8 micellar delivery systems for
agueous assays.
] ] Solid at room temperature;
Melting Point 92-93 °C )
stable crystalline form.
- ] Soluble in Ethanol, DMSO,
Solubility Low in water (<40 mg/L)

Chloroform.

Synthesis & Production: Williamson Ether Protocol

The industrial and laboratory synthesis follows a robust Williamson Ether Synthesis, coupling 4-
octylphenol with a chloroacetic acid derivative under basic conditions.

Reaction Mechanism

The phenolic hydroxyl group is deprotonated by a strong base to form a phenoxide ion, which
then performs an S_N2 nucleophilic attack on the

-carbon of chloroacetic acid, displacing the chloride ion.

Experimental Protocol (Laboratory Scale)

Obijective: Synthesis of 10g of (4-octylphenoxy)acetic acid.
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¢ Reagents:

o

4-Octylphenol (1.0 eq)

[¢]

Chloroacetic acid (1.2 eq)

[¢]

Sodium Hydroxide (NaOH) (2.5 eq)

[e]

Solvent: Water/Ethanol (1:1 v/v)

e Procedure:

o Step 1 (Deprotonation): Dissolve 4-octylphenol in the Water/Ethanol mixture. Add NaOH
slowly while stirring at room temperature to generate sodium 4-octylphenoxide.

o Step 2 (Alkylation): Add chloroacetic acid dropwise (pre-dissolved in water) to the
phenoxide solution.

o Step 3 (Reflux): Heat the reaction mixture to reflux (80—-90 °C) for 4—6 hours. Monitor
consumption of phenol via TLC (Hexane:EtOAc 7:3).

o Step 4 (Acidification): Cool the mixture to 4 °C. Acidify with 6M HCI to pH < 1. The product
will precipitate as a white solid.

o Step 5 (Purification): Filter the precipitate. Recrystallize from hot ethanol/water or hexane
to remove unreacted phenol.

 Yield Validation: Expected yield >85%. Confirm structure via *"1H-NMR (characteristic singlet
at

4.6 ppm for -OCHz-).
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Caption: Figure 1. Williamson ether synthesis pathway for the production of (4-
octylphenoxy)acetic acid via nucleophilic substitution.

Mechanistic Pharmacology: PLA2 Inhibition

(4-Octylphenoxy)acetic acid acts as a competitive inhibitor and interfacial disruptor for
Phospholipase A2 (PLA2).

Mechanism of Action[4][5][6]

e Substrate Mimicry: The octyl chain aligns with the hydrophobic channel of the PLA2 active
site, mimicking the fatty acid tail of the phospholipid substrate.

o Active Site Chelation: The carboxylate head group coordinates with the catalytic Calcium ion
(Ca?*) or interacts with the active site Histidine/Aspartate dyad, preventing the hydrolysis of
the sn-2 ester bond.

« Interfacial Binding (i-face): Due to its amphiphilic nature, the molecule partitions into the lipid
bilayer, altering the physicochemical quality of the interface and disrupting the enzyme's
"scooting" mode of catalysis.

Relevance to Drug Design (GK470)

Research has demonstrated that this specific scaffold is a precursor to high-potency inhibitors.
For instance, the derivative GK470 (methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate)
utilizes the (4-octylphenoxy)acetyl moiety to anchor the inhibitor into the active site of Group
IVA cPLA2, achieving an IC50 of 300 nM.[1]
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Caption: Figure 2. Mechanism of competitive inhibition where the inhibitor blocks substrate
access via hydrophobic anchoring and chelation.

Safety & Handling (Toxicology)

While specific toxicological data for the octyl variant is less abundant than the nonyl analog, it
shares similar hazard profiles due to structural homology.

o Corrosivity: The free acid is corrosive to eyes and skin. Handle with gloves and eye
protection.

» Endocrine Disruption: Like (4-nonylphenoxy)acetic acid, the octyl variant is a suspected
endocrine disruptor (weak estrogenic/anti-androgenic activity). It is listed on various "Suspect
Lists" (e.g., NORMAN Network) for environmental monitoring.

o Environmental Fate: Highly toxic to aquatic life with long-lasting effects due to poor
biodegradability and high bioconcentration potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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